4-(m-Tolyloxy)-6-chloropyrimidine
Description
4-(m-Tolyloxy)-6-chloropyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and a meta-tolyloxy group (C₆H₄(CH₃)O-) at position 4 of the pyrimidine ring. This compound is of interest in medicinal and agrochemical research due to the tunable electronic and steric properties imparted by its substituents.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-chloro-6-(3-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 |
InChI Key |
LWLIKTNTEGLOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyloxy)-6-chloropyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolyloxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl or styrene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling Reactions: Biaryl or styrene derivatives
Scientific Research Applications
4-(m-Tolyloxy)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(m-Tolyloxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 6-chloropyrimidines are heavily influenced by substituents at position 3. Key analogues include:
Key Observations :
- Electron-Donating Groups (e.g., -NH₂) : Increase the electron density of the pyrimidine ring, making the chlorine at position 6 less reactive toward nucleophilic substitution but more prone to hydrolysis .
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance the electrophilicity of the chlorine atom, facilitating reactions with amines or thiols in drug synthesis .
- Aryloxy Groups (e.g., m-tolyloxy) : Balance moderate electron withdrawal with improved lipophilicity, making such compounds candidates for bioactive molecules requiring cellular uptake .
Physicochemical Properties
- Lipophilicity : Aryloxy derivatives (e.g., m-tolyloxy, benzyloxy) exhibit higher logP values than polar groups (e.g., -OH, -NH₂), improving solubility in organic phases .
- Stability : Chlorine at position 6 in nitro-substituted pyrimidines () is less stable under basic conditions compared to aryloxy-substituted analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
